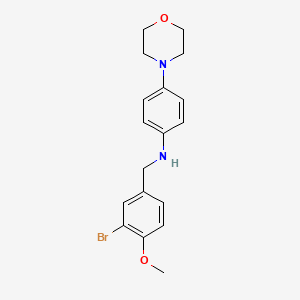

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline

Description

Properties

Molecular Formula |

C18H21BrN2O2 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]-4-morpholin-4-ylaniline |

InChI |

InChI=1S/C18H21BrN2O2/c1-22-18-7-2-14(12-17(18)19)13-20-15-3-5-16(6-4-15)21-8-10-23-11-9-21/h2-7,12,20H,8-11,13H2,1H3 |

InChI Key |

KMEYLMVZVCINOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:

Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 3-position.

Formation of the Morpholine Substituent: The brominated intermediate is then reacted with morpholine under suitable conditions to form the morpholine-substituted aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

Oxidation: The major product is the corresponding quinone derivative.

Reduction: The major product is the de-brominated methoxyphenyl derivative.

Substitution: The major products are the substituted methoxyphenyl derivatives.

Scientific Research Applications

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the morpholine ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl and Aniline Moieties

The target compound is distinguished from analogs by its unique substitution pattern. Key comparisons include:

N-(5-Chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline

- Substituents : Chloro (5-position), methoxy (2-position) on the benzyl group; morpholine on the aniline.

- Key Differences : The chloro substituent (smaller and less polarizable than bromo) may reduce steric hindrance and alter electronic effects. The methoxy group’s position (2-position vs. 4-position in the target compound) affects resonance interactions .

3-Chloro-4-(morpholin-4-yl)aniline

- Substituents : Chloro (3-position) and morpholine (4-position) directly on the aniline ring.

- Key Differences : Lacks the benzyl group, reducing lipophilicity. The direct attachment of chloro to the aniline ring may enhance electrophilic substitution reactivity compared to the bromo-benzyl group in the target compound .

4-(3-Bromo-4-methylbenzoyl)morpholine

Physicochemical Properties

Biological Activity

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16BrN2O2. Its structure includes a morpholine ring and a bromo-substituted aromatic system, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholine moiety can act as a ligand, facilitating binding to active sites on target proteins, which may modulate their activity and influence cellular signaling pathways.

Biological Activity Overview

- Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of morpholine-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activities against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structural characteristics have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the substituents on the aromatic ring or alterations in the morpholine structure can significantly impact potency and selectivity against biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |

| Variation in morpholine substituents | Altered binding affinity for specific receptors |

Case Studies

- In Vitro Studies : A study evaluated the anticancer potential of morpholine derivatives, including this compound, using various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, with IC50 values in the low micromolar range.

- In Vivo Efficacy : In animal models, compounds related to this structure were tested for their ability to reduce tumor growth. The results showed promising reductions in tumor size compared to control groups when administered at specific dosages.

- Mechanistic Studies : Research involving enzyme assays demonstrated that these compounds could inhibit key enzymes involved in tumorigenesis, providing insight into their mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.